11-Dodecylsulfanylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Dodecylsulfanylundecanoic acid is an organic compound with the molecular formula C23H46O2S and a molecular weight of 386.68 g/mol It is a long-chain fatty acid derivative characterized by the presence of a sulfanyl group attached to the undecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dodecylsulfanylundecanoic acid typically involves the reaction of undecanoic acid with dodecylthiol under specific conditions. One common method includes the use of a catalyst to facilitate the thiol-ene reaction, where the thiol group of dodecylthiol reacts with the double bond of undecanoic acid . The reaction is usually carried out under inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
11-Dodecylsulfanylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
11-Dodecylsulfanylundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of surfactants.
Biology: Investigated for its potential role in modifying biological membranes and as a component in lipid-based drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Dodecylsulfanylundecanoic acid involves its interaction with biological membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 11-(4-Chlorophenylsulfanyl)undecanoic acid
- 11-P-Tolylsulfanylundecanoic acid
- 11-(Toluene-4-sulfonyl)undecanoic acid
- Dodecylsulfanylacetic acid
- 4-Dodecylsulfanylbutyric acid
- 11-(Phenylthio)undecanoic acid
- 11-(Butylthio)undecanoic acid
- 11-(Amidinothio)undecanoic acid
Uniqueness
11-Dodecylsulfanylundecanoic acid is unique due to its specific combination of a long alkyl chain and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring both hydrophobic and reactive functional groups .
Properties
CAS No. |
5454-93-3 |
---|---|
Molecular Formula |
C23H46O2S |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
11-dodecylsulfanylundecanoic acid |
InChI |
InChI=1S/C23H46O2S/c1-2-3-4-5-6-7-9-12-15-18-21-26-22-19-16-13-10-8-11-14-17-20-23(24)25/h2-22H2,1H3,(H,24,25) |
InChI Key |
LSEDQAPMYXQDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.